Unii-92C8wzz28Z

Description

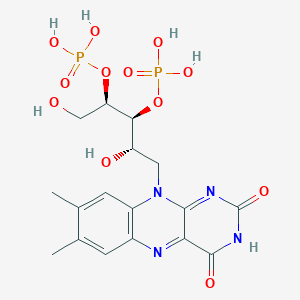

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3S,4R)-1-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,5-dihydroxy-4-phosphonooxypentan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O12P2/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(24)20-17(25)19-15)5-11(23)14(33-35(29,30)31)12(6-22)32-34(26,27)28/h3-4,11-12,14,22-23H,5-6H2,1-2H3,(H,20,24,25)(H2,26,27,28)(H2,29,30,31)/t11-,12+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDBHGNYCSWJOP-SCRDCRAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)OP(=O)(O)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)OP(=O)(O)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86108-27-2 | |

| Record name | Riboflavin 3',4'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086108272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIBOFLAVIN 3',4'-DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92C8WZZ28Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation and Purification Techniques for Riboflavin 3 ,4 Diphosphate

Initial Extraction from Fermentation Broth

For riboflavin produced via fermentation, the initial recovery process involves separating the microbial biomass from the fermentation broth. This is often achieved through centrifugation. google.com The resulting product, which largely consists of riboflavin crystals, then undergoes further purification steps. inchem.org

Acid Treatment and Crystallization

A common purification step involves treating the crude riboflavin product with a mineral acid, such as hydrochloric or sulfuric acid, at elevated temperatures. inchem.orggoogle.com This process helps to remove impurities. Further purification can be achieved through recrystallization from concentrated hydrochloric acid. inchem.org

Chromatographic Methods

High-performance liquid chromatography (HPLC) is a key technique for the separation and isolation of different flavin phosphates. nih.gov Specifically, reverse-phase HPLC has been successfully employed to separate various phosphoric acid esters of riboflavin. An eluent of 0.1 M ammonium (B1175870) formate (B1220265) in aqueous methanol (B129727) has been shown to be effective. nih.gov This method allows for the isolation of highly pure forms of different riboflavin phosphates, including Riboflavin 3',4'-diphosphate, from commercial FMN preparations. nih.gov

Thin-layer chromatography (TLC) has also been utilized for the separation of riboflavin and its derivatives. cabidigitallibrary.org

| Technique | Purpose | Description |

| Centrifugation | Initial recovery | Separates microbial cells and riboflavin crystals from the fermentation broth. inchem.orggoogle.com |

| Acid Treatment | Purification | Removes impurities by treating the crude product with mineral acids. inchem.orggoogle.com |

| Recrystallization | Further purification | Crystallizing riboflavin from concentrated hydrochloric acid to achieve higher purity. inchem.org |

| Reverse-Phase HPLC | Isolation and Separation | Separates different flavin phosphates, allowing for the isolation of pure Riboflavin 3',4'-diphosphate. nih.gov |

| Thin-Layer Chromatography | Separation | Used for the analytical separation of riboflavin and its derivatives. cabidigitallibrary.org |

Biochemical and Enzymatic Interactions of Riboflavin 3 ,4 Diphosphate

Investigation of Riboflavin (B1680620) 3',4'-Diphosphate as a Precursor or Metabolite

Riboflavin 3',4'-diphosphate is recognized as a key intermediate in the metabolic pathways of riboflavin. sichem.de Its role as both a precursor and a metabolite is central to the formation of the biologically active coenzymes, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD).

Enzymatic Phosphorylation and Adenylation Pathways

The conversion of riboflavin into its active forms, FMN and FAD, is a stepwise enzymatic process. Following cellular uptake, free riboflavin undergoes phosphorylation, an ATP-dependent reaction catalyzed by the enzyme riboflavin kinase (RFK), to form FMN. oaepublish.comnih.gov Subsequently, FMN is adenylated by FAD synthase (FADS) to produce FAD. oaepublish.comresearchgate.net While the primary pathway involves the 5'-phosphorylation of riboflavin to FMN, the existence of Riboflavin 3',4'-diphosphate suggests alternative or secondary metabolic routes. It is considered an impurity in riboflavin sodium phosphate (B84403) preparations, indicating it can be a byproduct of these phosphorylation processes. nih.gov

Role in the Biosynthesis of Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD)

FMN and FAD are crucial coenzymes for a vast number of flavoproteins that participate in essential redox reactions throughout metabolism. oaepublish.comkcl.ac.uk These reactions are fundamental to cellular respiration, fatty acid oxidation, and the metabolism of carbohydrates, proteins, and other B vitamins. oaepublish.comlumenlearning.com Riboflavin 3',4'-diphosphate serves as a precursor to both FMN and FAD, highlighting its integral position in the flavin metabolic network. sichem.de The proper synthesis of FMN and FAD is critical, as these coenzymes are required for the function of numerous enzymes, including dehydrogenases, oxidases, and reductases. oaepublish.com

Kinetic and Mechanistic Studies of Flavoenzyme Interactions

The interaction of flavin compounds with various enzymes is a key area of biochemical research. Understanding these interactions provides insight into enzyme function and regulation.

Modulation of Oxidoreductase Activity

Flavoenzymes, a class of oxidoreductases, depend on FMN or FAD as cofactors to carry out their catalytic functions. oaepublish.comwikipedia.org These enzymes are involved in a wide array of metabolic pathways. For instance, FAD is a required cofactor for glutathione (B108866) reductase, an enzyme critical for protecting against oxidative stress. oregonstate.edu Similarly, FMN is a necessary component for the activity of pyridoxine (B80251) 5'-phosphate oxidase (PNPO), which is involved in the synthesis of the active form of vitamin B6. oregonstate.edufao.org Given that Riboflavin 3',4'-diphosphate is a precursor to these vital cofactors, its availability can indirectly modulate the activity of these and other oxidoreductases. sichem.de

Enzyme-Cofactor Binding Dynamics and Specificity (e.g., Riboflavin Kinase, Pyridoxine 5'-Phosphate Oxidase)

The binding of flavin cofactors to their respective apoenzymes is a highly specific process. Studies on human riboflavin kinase have revealed a unique active site structure that facilitates the phosphorylation of riboflavin to FMN. rcsb.org

Recent research has explored the direct interaction between human riboflavin kinase (RFK) and one of its FMN-dependent client enzymes, pyridoxine 5'-phosphate oxidase (PNPOx). nih.gov Isothermal titration calorimetry has shown that these two proteins can interact, with a dissociation constant in the micromolar range, suggesting a transient but significant interaction. nih.gov This interaction enhances the thermal stability of both enzymes. nih.gov Furthermore, it has been demonstrated that the FMN product, which is tightly bound to RFK, can be efficiently transferred to the apo-form of PNPOx, resulting in a functional holoenzyme. nih.gov The presence of apo-PNPOx was also found to slightly increase the catalytic efficiency of RFK, indicating a potential mechanism for substrate channeling of the FMN cofactor. nih.gov

Analysis of Riboflavin 3',4'-Diphosphate as a Potential Inhibitor or Substrate Analog

The structural similarity of Riboflavin 3',4'-diphosphate to the natural substrates and products of flavin-metabolizing enzymes suggests its potential as a modulator of their activity. The development of riboflavin analogs as inhibitors of flavin biosynthesis pathways is an area of interest for the development of new anti-infective agents. nih.gov These analogs can act as competitive inhibitors or substrate analogs for enzymes involved in the synthesis of FMN and FAD.

Several substrate analog inhibitors of lumazine (B192210) synthase, an enzyme in the riboflavin biosynthesis pathway, have been synthesized and shown to have inhibitory activity in the micromolar range. frontiersin.org Similarly, various phosphonate (B1237965) inhibitors of lumazine synthase have demonstrated significant inhibitory potency. frontiersin.orgnih.gov While specific studies focusing solely on Riboflavin 3',4'-diphosphate as an inhibitor are not extensively detailed in the provided results, its nature as a riboflavin derivative places it within the class of compounds that could potentially act as inhibitors or substrate analogs for flavoenzymes or enzymes of flavin metabolism. nih.gov

Advanced Analytical Methodologies for Riboflavin 3 ,4 Diphosphate Characterization and Quantification

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental in the analysis of riboflavin (B1680620) and its phosphorylated derivatives, offering high-resolution separation from complex matrices.

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of riboflavin compounds. journalwjarr.com Reversed-phase HPLC, often using C18 columns, is commonly employed for the separation of riboflavin and its phosphates. cabidigitallibrary.orgnih.gov Detection is typically achieved using UV-Visible or fluorescence detectors.

UV detection is often set at wavelengths around 268 nm for riboflavin alone or 275 nm for simultaneous analysis with other B vitamins. europa.eu However, fluorescence detection offers greater sensitivity and selectivity for flavins. cabidigitallibrary.org The native fluorescence of riboflavin allows for its detection with high sensitivity. For instance, in the analysis of energy drinks, fluorescence measurement of riboflavin is performed with excitation at 366 nm and emission at wavelengths greater than 400 nm. cabidigitallibrary.org The combination of HPLC with fluorescence detection provides a robust method for quantifying riboflavin derivatives in various samples, including food products and pharmaceutical preparations. europa.euresearchgate.net

A study on the determination of flavin derivatives in food products utilized a mobile phase gradient of methanol (B129727) and 0.05 M ammonium (B1175870) acetate (B1210297) (pH 6.0) on a Symmetry C18 column, which allowed for the separation of multiple flavin compounds. nih.gov

Ultra-High-Pressure Liquid Chromatography (UHPLC) for Isomer Analysis

Ultra-High-Pressure Liquid Chromatography (UHPLC) provides enhanced resolution and shorter analysis times compared to conventional HPLC, making it particularly suitable for the analysis of closely related isomers of riboflavin phosphates. cardiff.ac.uknih.gov

Research investigating the composition of riboflavin compounds in rabbit corneas utilized UHPLC to separate and quantify different riboflavin phosphate (B84403) isomers. cardiff.ac.uknih.gov This technique is crucial as commercial riboflavin formulations can contain various phosphate isomers, and UHPLC allows for their distinct measurement. cardiff.ac.uk One study successfully used UHPLC to quantify nicotinamide, pyridoxine (B80251), riboflavin, and thiamine (B1217682) in tablet samples within a total analysis time of 2.5 minutes. researchgate.net

Coupling with Mass Spectrometry (LC-MS) for Enhanced Specificity

The coupling of liquid chromatography with mass spectrometry (LC-MS) has significantly advanced the analysis of riboflavin and its derivatives by providing unparalleled sensitivity and specificity. journalwjarr.com This is particularly important for detecting low concentrations of these compounds in complex biological samples. journalwjarr.com

LC-MS/MS methods, which involve multiple reaction monitoring, offer high selectivity and are used for the analysis of water-soluble vitamins in dietary supplements. cabidigitallibrary.orgscispace.com For instance, an LC-MS/MS method was developed for the simultaneous determination of 18 B-group vitamins, showing greater sensitivity (3–10 times) for several vitamins, including riboflavin and flavin mononucleotide, when using advanced surface technology to reduce analyte interaction with stainless-steel surfaces. waters.com Another study utilized HPLC/MS to analyze a multicomponent vitamin solution, successfully separating isomers of riboflavin 5'-phosphate sodium. saspublishers.com

Capillary Electrophoresis (CE) and Thin-Layer Chromatography (TLC) Applications

Capillary electrophoresis (CE) is a high-resolution separation technique that requires small sample volumes and offers short analysis times. bevital.no It has been successfully applied to the analysis of riboflavin and its coenzyme forms in human plasma. bevital.no Micellar electrokinetic capillary chromatography, a mode of CE, combined with laser-induced fluorescence (LIF) detection, allows for the sensitive quantification of riboflavin, flavin mononucleotide (FMN), and flavin adenine (B156593) dinucleotide (FAD). bevital.no

Thin-layer chromatography (TLC) is a simpler and less expensive chromatographic technique also used for riboflavin analysis. journalwjarr.com It can be used for the identification of riboflavin in various samples. europa.eu For instance, a method for determining riboflavin in urine involves preliminary purification followed by separation on a Kieselgel HR plate with a pyridine-acetic acid-water eluant, with fluorescence intensity measured for quantification. nih.gov Another study used TLC to confirm the presence of flavins in food products, employing 11 different solvent systems. nih.gov

Spectrometric Methods for Qualitative and Quantitative Analysis

Spectrometric methods are widely used for both the identification and quantification of riboflavin and its derivatives, often in conjunction with chromatographic techniques.

UV-Visible Spectrophotometry and Derivative Analysis

UV-Visible spectrophotometry is one of the earliest and most straightforward methods for riboflavin analysis. journalwjarr.com The official method in the British Pharmacopoeia for riboflavin assay is based on measuring its absorbance at approximately 444 nm. cabidigitallibrary.org This method is simple and cost-effective but can be prone to interference from other absorbing compounds in complex samples. journalwjarr.com

To enhance specificity, derivative spectrophotometry can be employed. This technique involves calculating the derivative of the absorption spectrum, which can help to resolve overlapping spectral bands from different components in a mixture. A study on multivitamin preparations used derivative and multivariate methods for the determination of riboflavin, with measurements taken in the wavelength range of 200-500 nm. cabidigitallibrary.org Another study described a simple and cost-effective UV-Visible spectrophotometric method for estimating riboflavin raw material, with an absorption maximum found at 445 nm in 0.1N NaOH, obeying Beer's law in the concentration range of 5-30 ppm. ijpsr.com

Interactive Data Table: Analytical Techniques for Riboflavin 3',4'-Diphosphate and Related Compounds

| Analytical Technique | Compound(s) Analyzed | Matrix | Key Findings/Parameters |

| HPLC with UV/Fluorescence Detection | Riboflavin, FMN, FAD | Food, Pharmaceuticals, Biological Fluids | Reversed-phase C18 columns are common. UV detection at ~268-275 nm. Fluorescence offers higher sensitivity (e.g., Ex: 366 nm, Em: >400 nm). cabidigitallibrary.orgnih.goveuropa.eu |

| UHPLC | Riboflavin phosphate isomers | Rabbit Cornea, Tablets | Provides high resolution for isomer separation. Analysis time can be as short as 2.5 minutes for multiple vitamins. cardiff.ac.uknih.govresearchgate.net |

| LC-MS/MS | Riboflavin, FMN, other B-vitamins | Dietary Supplements, Vitamin Solutions | Offers high sensitivity and specificity. Can detect low concentrations in complex matrices. journalwjarr.comcabidigitallibrary.orgwaters.comsaspublishers.com |

| Capillary Electrophoresis (CE) | Riboflavin, FMN, FAD | Human Plasma, Wine | High resolution, small sample volume. Often coupled with laser-induced fluorescence (LIF) for sensitivity. bevital.noacs.orgresearchgate.net |

| Thin-Layer Chromatography (TLC) | Riboflavin | Urine, Food | Simple, cost-effective method for separation and identification. Quantification via fluorescence measurement on the plate. nih.govnih.govrsc.org |

| UV-Visible Spectrophotometry | Riboflavin | Pharmaceuticals, Raw Material | Absorbance measured around 444 nm. Derivative analysis can enhance specificity in mixtures. cabidigitallibrary.orgijpsr.comijfans.org |

Fluorimetric Detection Methods

Fluorimetric methods are renowned for their high sensitivity in the analysis of riboflavin and its derivatives. cabidigitallibrary.orgresearchgate.net Riboflavin 3',4'-diphosphate, like its parent compound, exhibits natural fluorescence when exposed to ultraviolet light, a property that is extensively utilized for its detection and quantification. nih.gov High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (HPLC-FLD) is a primary technique for separating and measuring flavin derivatives. researchgate.neteuropa.eu

The fluorescence intensity of riboflavin compounds is pH-dependent, with optimal fluorescence occurring in weakly acidic to neutral solutions (pH 3.7–7.5). researchgate.net For analytical purposes, the excitation maximum is typically set between 440-450 nm, and the emission maximum is observed between 530-560 nm. researchgate.net Synchronous spectrofluorimetric methods have also been developed for the simultaneous determination of riboflavin and other compounds, offering rapid and satisfactory results with low detection limits. cabidigitallibrary.orgscispace.com For instance, a synchronous method for riboflavin and folic acid demonstrated linearity in the 1-250 µg/L range and a detection limit of 0.014 µg/L. cabidigitallibrary.org

Table 1: Key Parameters in Fluorimetric Detection of Riboflavin Derivatives

| Parameter | Typical Range/Value | Significance |

|---|---|---|

| Excitation Wavelength (λex) | 440–450 nm | Maximizes the absorption of light energy by the flavin molecule. researchgate.net |

| Emission Wavelength (λem) | 530–560 nm | Wavelength of maximum fluorescence intensity, used for quantification. researchgate.net |

| Optimal pH | 3.7–7.5 | The pH of the mobile phase must be controlled as fluorescence is pH-dependent. researchgate.net |

| Common Technique | HPLC with Fluorescence Detection (HPLC-FLD) | Provides separation and highly sensitive detection. researchgate.neteuropa.eu |

Electrochemical Detection and Quantification Approaches

Electrochemical methods provide a powerful alternative for the analysis of riboflavin and its related compounds, including Riboflavin 3',4'-Diphosphate. cabidigitallibrary.org These techniques are based on the electroactive nature of the riboflavin molecule, which can be oxidized and reduced at an electrode surface. researchgate.net Voltammetric methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are commonly employed for this purpose. moca.net.ua

Recent research has focused on the development of chemically modified electrodes to enhance the sensitivity and selectivity of riboflavin detection. moca.net.uabohrium.com For example, a poly (valine) modified graphite (B72142) paste electrode was shown to exhibit excellent sensitivity and reproducibility for the redox action of riboflavin. bohrium.com Another study utilized a poly(arginine) modified carbon paste electrode for the electrocatalytic estimation of riboflavin, achieving a low limit of detection (LOD) of 9.3 x 10⁻⁸ M using DPV. moca.net.ua Polarographic methods have also been used to determine riboflavin and its photoproducts, utilizing their distinct half-wave potentials. cabidigitallibrary.orgscispace.com

Table 2: Performance of Modified Electrodes for Riboflavin Detection

| Electrode Type | Analytical Technique | Limit of Detection (LOD) | Application |

|---|---|---|---|

| Poly (valine) Modified Graphite Paste Electrode | Cyclic Voltammetry (CV) | 28.69 x 10⁻⁸ M | Quantitative and qualitative analysis in medicinal samples. bohrium.com |

| Poly(arginine) Modified Carbon Paste Electrode | Differential Pulse Voltammetry (DPV) | 9.3 x 10⁻⁸ M | Estimation in B-complex pills and human blood serum. moca.net.ua |

Application of Riboflavin 3',4'-Diphosphate as an Analytical Standard

Riboflavin 3',4'-Diphosphate serves as a crucial high-purity analytical standard in research and quality control. biosynth.com It is supplied with comprehensive characterization data that complies with regulatory guidelines, making it suitable for a variety of demanding applications. synzeal.comclearsynth.comcleanchemlab.com

In pharmaceutical and biochemical research, the development and validation of analytical methods are paramount to ensure reliable and accurate results. Riboflavin 3',4'-Diphosphate is widely used as a reference standard for this purpose. synzeal.comclearsynth.comcleanchemlab.com During analytical method validation (AMV), this standard helps to establish key performance characteristics of a method, such as:

Accuracy: Assessing the closeness of the measured value to the true value.

Precision: Evaluating the degree of scatter in results from multiple analyses.

Specificity: Ensuring the method can unequivocally assess the analyte in the presence of other components.

Linearity and Range: Confirming a direct, proportional relationship between concentration and instrument response over a defined range.

It is particularly valuable in the development of chromatographic methods like HPLC, where it can be used to confirm the identity and retention time of the analyte and to prepare calibration curves for quantification. biosynth.comnih.gov

Impurity profiling—the identification, characterization, and quantification of impurities in pharmaceutical substances and products—is a critical regulatory requirement for ensuring drug safety and efficacy. researchgate.netijrti.org Riboflavin 3',4'-Diphosphate is officially recognized and used as an impurity standard for riboflavin. biosynth.comcleanchemlab.com

Phosphorylated derivatives, including various diphosphates, can be present as process-related impurities or degradation products in riboflavin and its formulations, such as commercial Riboflavin 5'-phosphate (FMN). nih.goveuropa.eu For instance, early analysis of commercial FMN preparations using HPLC revealed the presence of several flavin phosphates, including Riboflavin 3',4'-diphosphate. nih.gov By using Riboflavin 3',4'-diphosphate as a certified reference material, analysts can:

Identify and confirm the presence of this specific impurity in a sample by comparing chromatographic retention times and/or spectroscopic data. sigmaaldrich.com

Quantify the level of the impurity to ensure it does not exceed the limits set by regulatory bodies like the International Council for Harmonisation (ICH). researchgate.net

Monitor the stability of riboflavin formulations, as changes in the impurity profile can indicate degradation.

This application is essential for the quality control of both active pharmaceutical ingredients (APIs) and finished drug products containing riboflavin. ijrti.orgsigmaaldrich.com

Computational and Structural Biology Studies

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the behavior of molecules at an atomic level, revealing the complex interplay of forces that govern their structure and function. acs.org For flavins, these techniques have been instrumental in understanding their flexibility and interactions within biological systems.

Conformational Analysis and Energetic Landscapes

The biological activity of flavin compounds is intrinsically linked to their three-dimensional shape and the flexibility of their constituent parts, such as the ribityl side chain. Computational studies on riboflavin (B1680620) have sought to identify its most stable conformations and the energy associated with them.

A computational analysis using the semi-empirical PM3 method within the ArgusLab software was performed to determine the most active conformation of riboflavin. who.intresearchgate.net The study calculated the minimum potential energy for the optimized geometry, identifying the most stable structure. who.intresearchgate.net The findings from such geometry optimization studies are crucial for understanding how the molecule might present itself for interaction with protein receptors. nih.gov

Key Research Findings:

A conformational analysis of riboflavin identified the most stable conformation with a minimum potential energy of -199.2173 kcal/mol, as calculated by the Hartree-Fock method. who.intresearchgate.net This low-energy state represents the most probable and active conformation of the molecule.

The geometry of a molecule significantly influences its energy levels and, consequently, its physical and chemical properties. who.int As riboflavin rotates around its bonds, it explores various spatial arrangements to settle into stable, low-energy conformations. who.int

Quantum chemical calculations have been used to optimize the geometry of the riboflavin anion radical, showing that the ribityl chain has a minor effect on the planarity and π-electron distribution of the core isoalloxazine ring structure. bg.ac.rs

The flexibility of flavins is also characterized by a "butterfly" motion, where the N5 and N10 atoms move out of the plane of the isoalloxazine ring. usp.br The energy required for this torsion varies depending on the flavin's oxidation and protonation state. usp.br

Protein-Ligand Docking Studies with Flavoenzymes

Protein-ligand docking is a computational technique used to predict how a small molecule (ligand), such as a flavin, binds to a receptor protein. nih.gov This method is vital for understanding the mechanisms of flavoenzymes, which rely on flavin cofactors like FMN and flavin adenine (B156593) dinucleotide (FAD) for their catalytic activity. wikipedia.orgmdpi.com

Molecular docking studies have been extensively used to investigate the binding of flavins to a variety of enzymes. For example, the binding of FMN to bacterial chromate (B82759) reductases has been explored to understand the reductive immobilization of toxic chromium. nih.gov Similarly, docking studies have provided insights into how potential inhibitors, such as riboflavin, might interact with key bacterial proteins from pathogens like Staphylococcus aureus. researcher.life

Detailed Research Findings:

In studies with bacterial chromate reductases, molecular dynamics (MD) simulations showed that FMN binds preferentially at a cervix formed within the catalytic domain, stabilized by a network of hydrogen bonds, as well as electrostatic and hydrophobic interactions. nih.gov

Molecular docking of riboflavin against S. aureus proteins, such as dihydrofolate reductase and an ABC transporter, revealed strong binding affinities of -10.68 kcal/mol and -10.04 kcal/mol, respectively, indicating its potential as an effective inhibitor. researcher.life

Docking studies of flavonoid compounds with human monoamine oxidases (hMAO-A and hMAO-B), which are flavoenzymes containing a FAD co-factor, have shown that ligands bind in close proximity to the FAD. mdpi.com For instance, the ligand salvigenin (B1681415) was found to form a hydrogen bond with TYR444 and other electrostatic interactions within the hMAO-A active site. mdpi.com

Simulations of FMN docking with FAD synthetase (FADS) from Streptococcus pneumoniae have been used to predict substrate-binding modes. nih.gov These studies suggest that the presence of ATP and Mg²⁺ is crucial for FMN to adopt a catalytically appropriate conformation. nih.gov

Prediction of Binding Modes and Interaction Sites

A primary goal of docking and MD simulations is to predict the precise orientation of a ligand within a protein's active site and to identify the key amino acid residues involved in the interaction. nih.gov This information is fundamental for drug design and for understanding enzymatic mechanisms.

Key Interacting Residues and Binding Energies:

In the FMN riboswitch, MD simulations and binding free energy calculations (MM/PBSA) identified key residues for ligand binding. tandfonline.com The study found that FMN binds more strongly than riboflavin, with calculated binding free energies of –385.4 kJ/mol for FMN and –253.0 kJ/mol for riboflavin. tandfonline.com

Key interacting residues in the FMN riboswitch for FMN binding include G10, G11, G32, A48, G62, G84, A85, and A99. The additional phosphate (B84403) group in FMN allows for interactions with residues like G10, G32, and G62, which are absent in the riboflavin-bound complex, contributing to its stronger binding. tandfonline.com

MD simulations of FMN with bacterial chromate reductases highlighted that van der Waals and electrostatic energies are the primary contributors to the total binding free energy, while polar solvation energy opposes the binding. nih.gov

Interactive Data Table: FMN vs. Riboflavin Binding with Riboswitch

| Ligand | Binding Free Energy (kJ/mol) | Key Interacting Residues |

|---|---|---|

| Flavin Mononucleotide (FMN) | -385.4 | G10, G11, G32, A48, G62, G84, A85, A99 |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a deeper understanding of the electronic properties of molecules, which dictate their reactivity, stability, and spectroscopic characteristics. chemrxiv.orgnih.gov These methods have been applied to flavins to elucidate their behavior in biological redox reactions.

Theoretical Investigations of Reactivity and Stability

Quantum chemical methods like Density Functional Theory (DFT) are used to calculate the electronic structure and predict the reactivity of molecules. nih.gov Studies on riboflavin and its analogues have provided insights into their stability and how they participate in oxidation-reduction processes. nih.gov

Upon photoexcitation, calculations show a loss of double bond character in the polar region of the isoalloxazine ring system of riboflavin, which is a key aspect of its photochemical reactivity. nih.gov The stability of complexes between riboflavin and its targets has been confirmed by MD simulations, with Root Mean Square Deviation (RMSD) values indicating robust and stable interactions over time. researcher.life

Key Research Findings:

Quantum chemical calculations on riboflavin have been used to understand its electronic properties, highlighting its chemical stability and potential for strong interactions with biological targets. researcher.life

The functioning of flavoenzymes is based on changes in the redox state and structure of the flavin coenzyme, often involving flavin free radicals as intermediates. bg.ac.rs

Calculations of the riboflavin anion radical show that the unpaired electron is predominantly localized on the isoalloxazine ring structure, a finding that aligns with experimental EPR spectroscopy data. bg.ac.rs

The reactivity of flavins is modulated by their protein or solvent environment, which affects both their electron and proton affinities. rsc.org

Analysis of Electronegativity and Ionization Potentials in Biological Contexts

Electronegativity describes an atom's ability to attract electrons, while ionization potential is the energy required to remove an electron. chemrxiv.org These fundamental properties are crucial for understanding the role of flavins in electron transfer reactions.

High-level quantum chemical calculations have been employed to analyze the electronic structure of riboflavin and determine its ionization energies. nih.gov The influence of riboflavin's electronic structure on its biological activity is manifested through the reduction of ionization energies of its outermost orbitals, making the electrons in these orbitals more available for bonding with receptors. nih.gov

Interactive Data Table: Calculated Electronic Properties of Flavins

| Property | Description | Relevance to Flavins |

|---|---|---|

| Ionization Potential | The minimum energy required to remove an electron from a molecule. | Lower ionization potentials in the outermost orbitals of riboflavin enhance its ability to donate electrons in redox reactions. nih.gov |

| Electron Affinity | The energy released when an electron is added to a molecule. | Electron affinity is a key factor in the ability of flavins to accept electrons in single or two-electron transfer steps. rsc.org |

| Electronegativity | The ability of an atom or functional group to attract electrons. | The electronegativity of the isoalloxazine ring system and its substituents influences the redox potential and reactivity of the flavin. nih.govwiley-vch.de |

Detailed Research Findings:

Electronic structure analysis of riboflavin using high-level methods like Equation-of-Motion Coupled-Cluster (EOM-IP-CCSD) has been used to compute its valence ionization energies. nih.gov

The study of different riboflavin conformers indicates that their relative stability influences which structure is most likely to be biologically active. nih.gov

Studies on lumiflavin, a model for riboflavin, have benchmarked properties like electron affinity and gas-phase basicity across different oxidation and charge states, finding that methods like M06-2X and CAM-B3LYP provide accurate results. usp.brnih.gov

Manipulating the ionization potential of amino acids adjacent to a riboflavin ligand in a protein (dodecin) has been shown to predictably alter electron transfer rates, demonstrating the direct link between electronic properties and biological function. uni-frankfurt.de

X-ray Crystallography and NMR Spectroscopy in Elucidating Enzyme Mechanisms

The combination of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy has been pivotal in dissecting the intricate mechanisms of the enzymes that constitute the riboflavin biosynthetic pathway. These techniques allow for the determination of the three-dimensional structures of these proteins and the characterization of their dynamic processes, including substrate binding and the formation of transient chemical states.

Structural Characterization of Riboflavin Biosynthetic Enzymes (e.g., RibB)

The riboflavin biosynthesis pathway involves a series of enzymes, many of which have been structurally characterized to understand their function. frontiersin.orgfrontiersin.org The enzyme 3,4-dihydroxy-2-butanone 4-phosphate (DHBP) synthase, encoded by the ribB gene, is a key player in this pathway. acs.org Its structure has been a subject of detailed investigation using both X-ray crystallography and NMR spectroscopy. nih.govasm.org

X-ray crystallography has provided high-resolution atomic models of several enzymes in the pathway. For instance, the crystal structure of the bifunctional deaminase/reductase RibD from Escherichia coli has been determined, offering a glimpse into its complex activity. asm.orguniprot.org Similarly, the three-dimensional structure of 3,4-dihydroxy-2-butanone 4-phosphate synthase from Methanococcus jannaschii has been solved, revealing key features of its active site. nih.gov

Studies on RibB from Vibrio cholerae (VcRibB) have utilized X-ray crystallography to capture the enzyme in various states, including in its apo form and when bound to its substrate, D-ribulose (B119500) 5-phosphate (d-Ru5P), or metal ions like Mn²⁺. acs.orgacs.org These structural snapshots are crucial for understanding how the enzyme orchestrates a complex chemical transformation. acs.org

NMR spectroscopy complements crystallography by providing data on the dynamics and solution-state structure of these enzymes and their complexes. It has been particularly valuable for studying enzyme-substrate interactions and identifying transient species that are difficult to capture crystallographically. acs.orgoup.comcore.ac.uk The structure of 3,4-dihydroxy-2-butanone 4-phosphate synthase, for example, has been studied using both X-ray crystallography and NMR spectroscopy. asm.org

Table 1: Structural Studies of Key Riboflavin Biosynthetic Enzymes

| Enzyme | Organism | Method | Key Findings |

|---|---|---|---|

| 3,4-dihydroxy-2-butanone 4-phosphate synthase (RibB) | Vibrio cholerae | X-ray Crystallography, NMR | Determined structures of apo-enzyme, substrate-bound complexes, and identified intermediate states. acs.orgacs.org |

| 3,4-dihydroxy-2-butanone 4-phosphate synthase | Methanococcus jannaschii | X-ray Crystallography | Elucidated the 3-dimensional structure and metal ion binding sites. nih.govasm.org |

| Riboflavin Synthase | Escherichia coli | Multinuclear NMR Spectroscopy | Revealed the pentacyclic structure of a key reaction intermediate. pnas.org |

| Deaminase/Reductase (RibD) | Escherichia coli | X-ray Crystallography | Solved the crystal structure of the bifunctional enzyme, providing insights into its dual catalytic functions. asm.orguniprot.org |

| GTP cyclohydrolase II | H. pylori, E. coli | X-ray Crystallography | Showed interaction with pyrophosphate and a proposed covalent guanylyl-GTP intermediate. frontiersin.org |

Insights into Catalytic Mechanisms and Intermediate States

Structural studies are fundamental to deciphering the catalytic mechanisms of enzymes. For the riboflavin biosynthetic pathway, X-ray crystallography and NMR have provided unprecedented insights into how substrates are converted into products.

The mechanism of RibB, which converts D-ribulose 5-phosphate (d-Ru5P) to L-3,4-dihydroxy-2-butanone 4-phosphate (DHBP) and formate (B1220265), has been a long-standing puzzle. acs.org A combination of acid-quench single turnover reactions with NMR and time-dependent X-ray crystallography has identified two crucial catalytic intermediates. acs.orgacs.org These findings support a mechanism involving a 1,2-shift followed by deformylation. acs.org The data indicate that the initial step is the dehydration of the C1 carbon, forming a transient species that then rearranges through a 1,2 migration, ultimately leading to the elimination of formate. acs.orgacs.org

The final enzyme in the pathway, riboflavin synthase, catalyzes an unusual dismutation reaction where two molecules of 6,7-dimethyl-8-ribityllumazine (B135004) are converted into one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. pnas.orgebi.ac.uk Mechanistic studies proposed a pentacyclic intermediate. frontiersin.org Using a mutant version of the E. coli riboflavin synthase, researchers were able to trap this intermediate. pnas.org Its complex structure was then elucidated using multinuclear NMR spectroscopy with isotopically labeled substrates, confirming its pentacyclic nature formed by the dimerization of the substrate. pnas.org This intermediate was shown to be kinetically competent, meaning it can be converted by the wild-type enzyme to the final products. pnas.org

The enzyme lumazine (B192210) synthase, which catalyzes the step just before riboflavin synthase, is understood to proceed through several intermediate steps, including the formation of a Schiff base intermediate. frontiersin.orgfrontiersin.org

Table 2: Mechanistic Insights for Riboflavin Biosynthesis Enzymes

| Enzyme | Catalytic Function | Key Mechanistic Insights from Structural Studies |

|---|---|---|

| 3,4-dihydroxy-2-butanone 4-phosphate synthase (RibB) | Converts d-ribulose 5-phosphate (d-Ru5P) to L-3,4-dihydroxy-2-butanone 4-phosphate (DHBP) and formate. acs.orgacs.org | Identification of two transient intermediates via NMR and crystallography, supporting a mechanism of dehydration, a 1,2-shift, hydration, and deformylation. acs.org |

| Riboflavin Synthase | Catalyzes the dismutation of two 6,7-dimethyl-8-ribityllumazine molecules to form riboflavin and 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. frontiersin.orgpnas.org | Elucidation of a pentacyclic intermediate via multinuclear NMR, confirming the dimerization of the substrate as a key step. pnas.org |

| Lumazine Synthase | Condenses DHBP and 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5'-phosphate (ArPP) to form 6,7-dimethyl-8-ribityllumazine. frontiersin.orgfrontiersin.org | The reaction mechanism is proposed to involve a Schiff base intermediate, nucleophilic attack, and subsequent ring closure. frontiersin.org |

| GTP cyclohydrolase II | Converts GTP to 2,5-diamino-6-ribosylamino-4(3H)- pyrimidinedione 5′-phosphate (DARPP). frontiersin.org | Structural data suggests the formation of a covalent guanylyl-GTP cyclohydrolase II intermediate. frontiersin.org |

Unable to Generate Article: Identity of Chemical Compound “Unii-92C8wzz28Z” Cannot Be Determined

Despite a comprehensive search across multiple chemical and regulatory databases, the identity and common name of the chemical compound designated by the Unique Ingredient Identifier (UNII) “92C8WZZ28Z” could not be ascertained. Without this fundamental information, it is not possible to retrieve the specific scientific literature required to address the user's detailed request for an article on its use in preclinical research and in vitro systems.

Searches were conducted across a range of resources, including the U.S. Food and Drug Administration's (FDA) Global Substance Registration System (GSRS), the National Center for Advancing Translational Sciences (NCATS) portal, precisionFDA, DailyMed, and PubChem. None of these inquiries yielded any information for the identifier “this compound”.

The UNII system is designed to provide a unique, unambiguous identifier for substances in drugs, biologics, foods, and devices. However, it appears that information for this specific identifier is not currently available in the public domain through these standard search mechanisms.

Consequently, the requested article, which was to be structured around specific preclinical and in vitro research models, cannot be generated. The inability to identify the compound precludes any further investigation into its potential applications in:

Cellular Models for Investigating Analog Effects , including microbial cell cultures, mammalian cell lines, and primary cell cultures.

In Vitro Reconstituted Enzyme Systems , which would involve the characterization of isolated enzyme activity, substrate specificity, and the elucidation of molecular mechanisms of action.

Without a common chemical name or any associated scientific publications, the creation of a thorough, informative, and scientifically accurate article as per the user's instructions is not feasible. Further progress on this request would be contingent on the user providing a common name or alternative identifier for the compound of interest.

Preclinical Research Models and in Vitro Systems for Functional Studies

Ex Vivo Tissue and Organ Perfusion Models

Ex vivo organ perfusion is a technique that allows for the preservation and study of explanted organs in a near-physiological state. frontiersin.org This is achieved by perfusing the organ with a solution that is enriched with oxygen and nutrients, at temperatures ranging from hypothermic to normothermic. researchgate.net This methodology provides a valuable platform for investigating organ-specific metabolic processes and biochemical pathways in a controlled environment outside of a living organism. frontiersin.orgnih.gov

Studies on Metabolism and Absorption in Isolated Tissues (e.g., corneal stroma)

The metabolism and absorption of Riboflavin (B1680620) 5'-monophosphate (FMN) primarily occur in the small intestine. Ingested FMN, along with Flavin adenine (B156593) dinucleotide (FAD), is hydrolyzed to free riboflavin by intestinal enzymes before absorption. slideshare.netyoutube.com This conversion is facilitated by enzymes such as FAD-pyrophosphatase and FMN-phosphatase. slideshare.net Free riboflavin is then actively transported into the intestinal cells, where it is subsequently converted back to FMN through phosphorylation, a reaction catalyzed by flavokinase. slideshare.netyoutube.com

While specific studies on FMN metabolism and absorption within the isolated corneal stroma using ex vivo perfusion models are not extensively detailed in the provided research, the general principles of riboflavin transport and metabolism in tissues can be inferred. After transport into cells, riboflavin is converted to its coenzyme forms, FMN and FAD. youtube.com These coenzymes are crucial for various cellular functions. The study of riboflavin delivery to the cornea has been explored in preclinical models, such as in rabbits for conditions like keratoconus, indicating the relevance of understanding its transport and metabolism in ocular tissues. nih.gov

Investigating Biochemical Pathways in Organ Systems

Ex vivo organ perfusion models are instrumental in the investigation of biochemical pathways involving FMN in various organ systems. FMN is a central cofactor for a multitude of enzymes essential for cellular metabolism. scientificlabs.com It is synthesized from riboflavin via the action of riboflavin kinase and is a precursor to FAD. mdpi.comnih.gov

The biosynthesis pathway of riboflavin, the precursor to FMN, involves the utilization of guanosine (B1672433) triphosphate (GTP) and ribulose-5-phosphate. mdpi.comnih.gov The regulation of this pathway is critical, and studies have shown that the enzyme PRPP amidotransferase is a major regulatory point in the purine (B94841) and riboflavin pathways. nih.gov

In organ systems, FMN-dependent enzymes, known as flavoproteins, are integral to numerous redox reactions. mdpi.com For example, FMN is a cofactor for pyridoxine (B80251) 5'-phosphate oxidase, an enzyme vital for the metabolism of vitamin B6. mdpi.com It also plays a role in the metabolism of other B vitamins and iron. mdpi.com The study of these intricate biochemical networks is facilitated by the controlled environment of ex vivo organ perfusion systems. frontiersin.org

Animal Models in Mechanistic and Preclinical Research (excluding human trial data)

Animal models, particularly murine models, are fundamental tools for in-depth investigation of the biochemical and physiological roles of FMN.

Utility of Murine Models for Biochemical Pathway Interrogation

Murine models have been employed to interrogate the biochemical pathways influenced by riboflavin and its derivatives. For instance, the role of riboflavin in modulating inflammatory and oxidative stress pathways has been investigated in mouse models of sepsis induced by lipopolysaccharide (LPS) injection. scielo.br In these studies, riboflavin was observed to reduce serum levels of inflammatory cytokines and nitric oxide. scielo.br Such models allow for the detailed examination of the molecular mechanisms through which flavins exert their effects on cellular signaling and metabolic pathways.

The intricate interplay between FMN and other metabolic pathways, such as purine biosynthesis, has been elucidated through studies in various organisms. nih.gov While not explicitly murine, these studies highlight the conserved nature of these pathways and the potential for murine models to further dissect their regulation and function in a mammalian system.

Investigating Systemic Biochemical Responses (e.g., in sepsis models without therapeutic claims)

Sepsis, characterized by a dysregulated host response to infection, provides a compelling model for investigating systemic biochemical responses involving FMN. nih.gov In murine models of sepsis induced by cecal ligation and puncture (CLP), the administration of riboflavin did not demonstrate a reduction in inflammation, oxidative stress, or organ dysfunction. scielo.brnih.gov In fact, in one study, markers of organ dysfunction such as CK-MB, urea, and creatinine (B1669602) were higher in mice treated with riboflavin. nih.gov

Conversely, other studies using mouse models of endotoxin- and exotoxin-induced shock, as well as bacterial infections, have reported that highly purified Riboflavin 5'-sodium phosphate (B84403) showed therapeutic effects. nih.gov These conflicting findings underscore the complexity of the systemic biochemical responses in sepsis and the utility of animal models in dissecting the multifaceted roles of flavins in such conditions.

Table 1: Selected Biochemical Markers in a Murine Sepsis Model

| Marker | Observation in Riboflavin-Treated Group | Reference |

|---|---|---|

| IL-6 | No significant difference | nih.gov |

| TNF-α | No significant difference | nih.gov |

| MDA | No significant difference | nih.gov |

| CK-MB | Higher concentration | nih.gov |

| Urea | Higher concentration | nih.gov |

| Creatinine | Higher concentration | nih.gov |

Genetic Engineering of Animal Models for Specific Flavin-Related Studies

Recent advancements in genome editing technologies, such as CRISPR/Cas9, have revolutionized the generation of genetically engineered animal models. nih.gov These techniques allow for the precise manipulation of the mouse and rat genomes, enabling the creation of models with specific gene additions, deletions, or alterations. nih.govyoutube.com

Table 2: Compound Names

| UNII | Compound Name |

|---|---|

| 92C8WZZ28Z | Riboflavin 5'-Monophosphate |

| N/A | Flavin adenine dinucleotide |

| N/A | Riboflavin |

| N/A | Guanosine triphosphate |

| N/A | Ribulose-5-phosphate |

| N/A | Lipopolysaccharide |

| N/A | Nitric oxide |

| N/A | CK-MB |

| N/A | Urea |

| N/A | Creatinine |

| N/A | IL-6 |

| N/A | TNF-α |

| N/A | MDA |

| N/A | Pyridoxine 5'-phosphate |

| N/A | Vitamin B6 |

Future Directions and Emerging Research Avenues

Development of Novel Research Tools and Probes

The creation of innovative tools and probes is paramount for delving deeper into the mechanisms of flavoenzymes. Researchers are actively synthesizing riboflavin (B1680620) analogues and isotopologues to serve as spectroscopic probes. uni-freiburg.de These modified flavins, when reconstituted into flavoproteins, provide invaluable data on the flavin's interaction with its protein environment and the accessibility of its active sites to other molecules. uni-freiburg.de

Another promising area is the development of advanced sensors. For instance, a highly sensitive and low-cost optical nanosensor has been fabricated using a novel organic siloxane precursor derived from riboflavin-5'-phosphate sodium salt. researchgate.net This nanosensor demonstrates strong fluorescence and can be used for the detection of specific pesticides through a redox reaction mechanism, highlighting its potential in food safety monitoring. researchgate.net Furthermore, novel electrochemical sensors are being developed for the rapid and sensitive determination of riboflavin in various samples, offering advantages over traditional, more time-consuming analytical methods. researchgate.net The synthesis of specialized di- and trinucleotide capping reagents also allows for the efficient in vitro transcription of RNAs with non-canonical 5' caps, such as FAD, providing crucial probes to study their biological roles. frontiersin.org

Table 1: Examples of Novel Research Probes and Tools

| Tool/Probe Type | Description | Application | Reference |

| Riboflavin Analogues/Isotopologues | Systematically modified flavin molecules (e.g., deuterated methyl groups). | Spectroscopic probes for studying flavoprotein mechanisms and environment. | uni-freiburg.de |

| Optical Nanosensor (Rf-PMO) | Periodic mesoporous organosilica utilizing riboflavin-5'-phosphate sodium salt. | Highly sensitive detection of pesticides like ferbam. | researchgate.net |

| Electrochemical Sensor | Modified glassy carbon electrode for voltammetric determination. | Rapid and sensitive measurement of riboflavin in food and pharmaceuticals. | researchgate.net |

| Capping Reagents | R1ppApG-type structures for in vitro transcription. | Synthesis of non-canonically capped RNAs for biochemical studies. | frontiersin.org |

Exploration of Biosynthetic Engineering for Enhanced Production or Modified Analogs

The industrial production of riboflavin has largely shifted from chemical synthesis to microbial fermentation. engineering.org.cn Biosynthetic engineering of microorganisms like Bacillus subtilis and Corynebacterium ammoniagenes is a major focus for enhancing production yields. nih.govmdpi.com One key strategy involves increasing the supply of the two primary precursors: guanosine (B1672433) 5'-triphosphate (GTP) and ribulose 5-phosphate (Ru5P). mdpi.comfrontiersin.org

Key engineering strategies include:

Overexpression of Biosynthetic Genes: Introducing plasmids with additional copies of the riboflavin biosynthetic genes has been shown to significantly increase riboflavin accumulation. nih.gov For example, in C. ammoniagenes, this led to a 17-fold increase in production. nih.gov

Promoter Engineering: Inserting strong promoters upstream of the riboflavin operon can elevate the expression of biosynthetic genes, resulting in higher yields. nih.gov

Pathway Optimization: Modifying related metabolic pathways is crucial. Inactivating the enzyme ribulose-5-phosphate-3-epimerase (Rpe) in B. subtilis reduces the depletion of the precursor Ru5P, leading to a more than five-fold increase in riboflavin production. mdpi.comfrontiersin.org Similarly, overexpressing genes in the purine (B94841) synthesis pathway enhances the supply of GTP. nih.gov

Enzyme Activity Enhancement: Modifying the ribosome-binding sequence of key enzyme genes, such as GTP cyclohydrolase II, can lead to higher enzyme activity and a strong enhancement of riboflavin production. nih.gov

These metabolic engineering efforts have resulted in significant improvements, with some engineered strains of C. ammoniagenes producing up to 15.3 g/L of riboflavin in fermentors. nih.gov

Table 2: Metabolic Engineering Strategies for Riboflavin Overproduction

| Organism | Engineering Strategy | Outcome | Reference |

| Corynebacterium ammoniagenes | Overexpression of riboflavin biosynthetic genes. | 17-fold increase in riboflavin accumulation. | nih.gov |

| Corynebacterium ammoniagenes | Introduction of a strong promoter (P54-6). | 3-fold elevation in riboflavin accumulation. | nih.gov |

| Bacillus subtilis | Inactivation of ribulose-5-phosphate-3-epimerase (Rpe). | Over 5-fold increase in riboflavin production. | mdpi.comfrontiersin.org |

| Bacillus subtilis | Overexpression of downstream purine biosynthesis genes. | 3.09-fold increase in riboflavin production compared to control. | nih.gov |

Advanced Mechanistic Elucidation through Multi-Omics Approaches

Multi-omics, the integration of data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful systems-level view of complex biological processes involving flavins. frontiersin.org This approach is being used to unravel the intricate interplay between metabolism and disease. For example, a multi-omics study on glioma, a type of brain tumor, integrated 16S rRNA sequencing, metabolomics, and transcriptomics to understand the impact of intratumoral bacteria on the tumor microenvironment, which involves metabolic pathways where flavins are key. nih.gov

In microbiology, multi-omics analyses of Bacillus subtilis under various stress conditions have revealed that the flux through central carbon and energy metabolism, where flavoenzymes are central, is remarkably robust. uni-saarland.de Metabolomic profiling is also used to identify changes in key metabolites in response to external stressors, with pathways like riboflavin metabolism being significantly affected. patsnap.com These comprehensive datasets allow researchers to build complex network maps that link genetic variations, protein expression levels, and metabolic changes, providing a more holistic understanding of riboflavin's role in cellular homeostasis and disease pathophysiology. frontiersin.orgnih.gov

Translational Research Implications (excluding clinical human trials)

Research into riboflavin and its phosphorylated derivatives has significant translational implications. Riboflavin 5'-phosphate sodium is an ingredient in FDA-approved multivitamin supplements administered via parenteral nutrition to patients who cannot receive nutrition orally. ncats.ioncats.io These situations can include post-surgery recovery, extensive burns, severe infections, and comatose states, where metabolic demands are high and tissue nutrients can be depleted. ncats.io

Furthermore, high-dose riboflavin therapy has shown efficacy in treating certain inborn errors of metabolism. medscape.com It is an established treatment for multiple acyl-CoA dehydrogenation deficiency and riboflavin transporter deficiencies, where it can lead to significant clinical improvement or stabilization. medscape.com Disorders related to the impairment of flavin homeostasis can lead to multisystemic problems, and because riboflavin therapy can be beneficial in these cases, early recognition and management are critical. nih.gov Research also points to the use of flavin mononucleotide as a component in treatments for the consequences of cerebral infarction and atherosclerosis. ncats.ioncats.io

Integration of Artificial Intelligence and Machine Learning in Flavin Research

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in biological and chemical research, including the study of flavins. researchgate.netnvidia.com One key application is in enzyme engineering. ML-guided directed evolution is being used to enhance the function of flavin-containing monooxygenases (FMOs). acs.org By training ML models on small experimental libraries, researchers can predict mutations that are likely to result in variants with desired activities, overcoming the challenge of exploring the vast sequence space of possible mutations. acs.org

This computational approach can accelerate the development of novel biocatalysts for producing natural product derivatives. acs.org AI and chemometrics are also being applied more broadly in drug development and the analysis of complex chemical data, which can aid in understanding the structure-function relationships of flavins and their interactions with proteins and other molecules. researchgate.netgoogle.com.au

Addressing Knowledge Gaps in Riboflavin Diphosphate (B83284) Biochemistry and Metabolism

Despite being a well-studied molecule, significant knowledge gaps remain in the biochemistry and metabolism of riboflavin diphosphate and related compounds. The regulation of riboflavin metabolism, for instance, shows surprising diversity across different domains of life. While many bacteria use FMN-responsive riboswitches to control riboflavin biosynthesis, Archaea employ a novel bifunctional riboflavin kinase/regulator, highlighting a different evolutionary path for vitamin homeostasis. oup.com

Understanding the full spectrum of human requirements for riboflavin remains an area of active investigation. While overt deficiency (ariboflavinosis) is rare in developed nations due to food fortification, the optimal intake for preventing chronic disease and the impact of subclinical deficiency are not fully established. medscape.comkcl.ac.uk The complex interplay between riboflavin and the metabolism of other essential nutrients like iron and other B vitamins is another area requiring deeper research. kcl.ac.uk Furthermore, the precise mechanisms by which impairments in flavin homeostasis lead to a wide range of conditions, from neuromuscular disorders to cardiovascular disease, are still being elucidated, underscoring the need for continued fundamental research into the roles of the cellular flavoproteome. nih.gov

Table of Compound Names

| UNII | Common Name/Synonym |

| 92C8WZZ28Z | Riboflavin 5'-diphosphate; Riboflavin 3',4'-diphosphate nih.govncats.io |

| 7N464URE7E | Riboflavin 5'-phosphate; Flavin mononucleotide (FMN) ncats.io |

| TLM2976OFR | Riboflavin; Vitamin B2 ncats.io |

| 957E53WV42 | Riboflavin 5'-phosphate sodium anhydrous ncats.io |

| NR35410 | Riboflavin 5'-adenosine diphosphate disodium (B8443419) salt hydrate; Flavin adenine (B156593) dinucleotide (FAD) disodium salt biosynth.com |

Q & A

Q. How can researchers address potential biases in high-throughput screening data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.